molecular formula C12H26N2 B253567 2,5-Ditert-butylpiperazine

2,5-Ditert-butylpiperazine

Cat. No.: B253567
M. Wt: 198.35 g/mol
InChI Key: PVIDRYFYIRNNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Ditert-butylpiperazine is a piperazine derivative featuring two tert-butyl substituents at the 2- and 5-positions of the six-membered ring. Piperazine derivatives are widely studied for their conformational flexibility, stereochemical diversity, and applications in drug discovery and materials science . The tert-butyl groups introduce significant steric hindrance and hydrophobicity, which may enhance metabolic stability and influence binding interactions in biological systems compared to smaller substituents like methyl or methoxy groups.

Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

2,5-ditert-butylpiperazine

InChI

InChI=1S/C12H26N2/c1-11(2,3)9-7-14-10(8-13-9)12(4,5)6/h9-10,13-14H,7-8H2,1-6H3

InChI Key

PVIDRYFYIRNNBP-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CNC(CN1)C(C)(C)C

Canonical SMILES

CC(C)(C)C1CNC(CN1)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Compound Substituents (Positions) Molecular Formula Molecular Weight Key Features References
2,5-Ditert-butylpiperazine tert-butyl (2,5) C₁₂H₂₄N₂ 196.33 (est.) High steric bulk, hydrophobic -
2,5-Dimethylpiperazine Methyl (2,5) C₆H₁₄N₂ 114.19 Planar scaffold, moderate solubility
Piperazine-2,5-dione Ketones (2,5) C₄H₆N₂O₂ 114.10 Cyclic diketone, rigid structure
1-Benzyl-2,5-diethylpiperazine Benzyl (1), ethyl (2,5) C₁₅H₂₄N₂ 232.36 Aromatic and aliphatic hybrid

Key Observations :

  • Solubility : Increased hydrophobicity from tert-butyl groups may limit aqueous solubility, contrasting with more polar derivatives like piperazine-2,5-diones .

Key Observations :

  • Challenges : Introducing tert-butyl groups may require harsh conditions or specialized catalysts due to steric hindrance, unlike smaller alkyl groups .
  • Protection Strategies : Boc groups (tert-butoxycarbonyl) are commonly used in piperazine chemistry to protect amines during synthesis, suggesting compatibility with tert-butyl substituents .

Key Observations :

  • Drug Discovery : Piperazine derivatives with bulky groups (e.g., benzyl or tert-butyl) are explored for CNS targets due to enhanced blood-brain barrier penetration .
  • Stereochemical Impact : Trans-configurations in analogs like (2R,5S)-dimethylpiperazine improve enantioselectivity in catalysis .

Key Observations :

  • Thermal Stability : Tert-butyl groups may enhance thermal stability compared to labile substituents like methoxy .
  • Metabolism : Bulky substituents could reduce metabolic degradation, extending half-life in vivo.

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